molecular formula C6H12O2 B2576512 Tert-butoxyacetaldehyde CAS No. 28047-97-4

Tert-butoxyacetaldehyde

Cat. No. B2576512
CAS RN: 28047-97-4
M. Wt: 116.16
InChI Key: SMUYZOMGNHBYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butoxyacetaldehyde is a chemical compound with the linear formula C6H12O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H12O2 . More detailed structural analysis may require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Physical And Chemical Properties Analysis

This compound is a solid compound . It does not have a flash point, indicating that it does not ignite easily . More detailed physical and chemical properties may require laboratory analysis.

Scientific Research Applications

1. Application in CH Bond Functionalization

Tert-butoxyacetaldehyde plays a role in the synthesis of tert-butyl peroxyacetals through the CH bond functionalization process. This method involves treating benzyl, allyl, and propargyl ethers with tert-butyl hydroperoxide and a catalytic amount of iron(III) acetylacetonate, producing tert-butyl peroxyacetals with good to excellent yields. This process is also applicable to ethylene acetals of unsaturated aldehydes, leading to the formation of peroxyorthoesters (Iwata, Hata, & Urabe, 2012).

2. Role in Aerobic Oxidation Processes

This compound is involved in the development of an aldehyde-selective aerobic Wacker-Tsuji oxidation process. This process, which utilizes tert-butyl nitrite as an organic redox cocatalyst, enables the production of various aldehydes under mild conditions with good to high yields (Ning et al., 2016).

3. In Pyrolysis and Oxidation Studies

This compound is part of studies examining the pyrolysis and oxidation of butanols. These studies explore the chemical kinetics and reactions at high temperatures and pressures, contributing to our understanding of the thermal decomposition and ignition processes of these compounds (Yasunaga et al., 2012).

4. In the Synthesis of Amines

This compound derivatives, such as N-tert-butanesulfinyl imines, are used as intermediates in the asymmetric synthesis of amines. These imines, prepared from tert-butanesulfinamide and various aldehydes and ketones, facilitate the production of a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Safety and Hazards

Tert-butoxyacetaldehyde is classified as an eye irritant and skin sensitizer . It has a GHS07 signal word “Warning” and precautionary statements including P261, P264, P280, P333 + P313, and P337 + P313 .

Mechanism of Action

Target of Action

Tert-butoxyacetaldehyde is a unique chemical compound with a linear formula of C6H12O2 It’s worth noting that compounds similar to this compound, such as those involving the telomerase reverse transcriptase (tert), have been studied extensively . TERT is a key component of the telomerase enzyme, which plays a crucial role in maintaining telomere length and genome stability .

Mode of Action

Based on the studies related to tert, it can be inferred that tert interacts with its targets, leading to changes in cellular functions . For instance, TERT can regulate telomere elongation, ultimately participating in cellular processes in a telomere-dependent or -independent manner .

Biochemical Pathways

For example, TERT activation targets DNA methylation and multiple aging hallmarks . It also plays a significant role in aging processes and is associated with multiple aging hallmarks and associated pathologies .

Pharmacokinetics

The pharmacokinetics of a drug molecule, including its adme properties, significantly impact its bioavailability .

Result of Action

For instance, TERT activation in primary human cells and naturally aged mice promotes telomere synthesis, reduces cellular senescence and inflammatory cytokines, and silences p16INK4a expression via upregulation of DNMT3B-mediated promoter hypermethylation .

Action Environment

For instance, the release of a substance to the environment can occur from outdoor use in long-life materials with low release rate (e.g., metal, wooden and plastic construction and building materials) and indoor use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear) .

Biochemical Analysis

Biochemical Properties

Tert-butoxyacetaldehyde, like other aldehydes, can participate in various biochemical reactions. It can act as an electrophile, reacting with nucleophiles such as proteins, enzymes, and other biomolecules. This interaction can lead to the formation of Schiff bases, which can further undergo reactions to form other compounds. Specific enzymes or proteins that interact with this compound have not been identified yet .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. As an aldehyde, it can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to changes in their function. This could result in enzyme inhibition or activation, changes in gene expression, and other effects .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models. Future studies could provide valuable insights into its threshold effects, toxicity, and adverse effects at high doses .

Metabolic Pathways

Aldehydes can be metabolized through oxidation to carboxylic acids or reduction to alcohols .

Transport and Distribution

It is likely to be transported across cell membranes by passive diffusion due to its small size and lipophilic nature .

Subcellular Localization

Small lipophilic molecules like this compound can diffuse across membranes and may be found throughout the cell .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2,3)8-5-4-7/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUYZOMGNHBYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28047-97-4
Record name 2-(tert-butoxy)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.